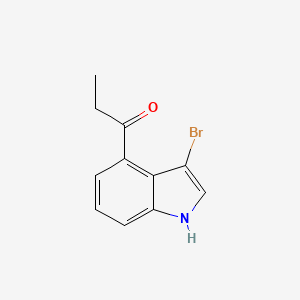
1-(3-Bromo-1H-indol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Brom-1H-indol-4-yl)propan-1-on ist eine chemische Verbindung, die zur Indol-Familie gehört. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht. Die Verbindung weist ein Bromatom auf, das am Indolring gebunden ist, was seine chemischen Eigenschaften und Reaktivität erheblich beeinflussen kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3-Brom-1H-indol-4-yl)propan-1-on beinhaltet typischerweise die Bromierung eines Indol-Vorläufers, gefolgt von einer Friedel-Crafts-Acylierungsreaktion. Die Bromierung kann unter kontrollierten Bedingungen mit Brom oder N-Bromsuccinimid (NBS) durchgeführt werden, um eine selektive Bromierung an der gewünschten Position am Indolring zu gewährleisten. Die anschließende Acylierung beinhaltet die Reaktion des bromierten Indols mit einem geeigneten Acylierungsmittel, wie z. B. Propionylchlorid, in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(3-Brom-1H-indol-4-yl)propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidationsreaktionen: Der Indolring kann oxidiert werden, um verschiedene funktionelle Gruppen wie Carbonyl- oder Carboxylgruppen zu bilden.
Reduktionsreaktionen: Die Carbonylgruppe in der Propanon-Einheit kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Indol-Derivate liefern, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen am Indolring oder an der Propanon-Einheit verändern können.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Indol-Derivate verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.
Industrie: Wird bei der Synthese von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Brom-1H-indol-4-yl)propan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfade. Das Bromatom und der Indolring können mit verschiedenen biologischen Molekülen interagieren und deren Aktivität beeinflussen. So kann die Verbindung beispielsweise an Enzyme oder Rezeptoren binden und deren Funktion modulieren, was zu spezifischen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-1H-indol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring can interact with various biological molecules, influencing their activity. For example, the compound may bind to enzymes or receptors, modulating their function and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
1-(3-Brom-1H-indol-4-yl)propan-1-on kann mit anderen Indol-Derivaten verglichen werden, wie z. B.:
- 3-(1H-Indol-1-yl)propan-1-aminmethansulfonat
- 3-(4-Brom-1H-indol-3-yl)propan-1-amin
Diese Verbindungen teilen sich die Indol-Kernstruktur, unterscheiden sich aber in ihren Substituenten und funktionellen Gruppen, was ihre chemischen Eigenschaften und biologischen Aktivitäten beeinflussen kann. Das Vorhandensein des Bromatoms in 1-(3-Brom-1H-indol-4-yl)propan-1-on macht es einzigartig und kann spezifische Reaktivität und biologische Wirkungen verleihen, die bei anderen ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C11H10BrNO |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
1-(3-bromo-1H-indol-4-yl)propan-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-10(14)7-4-3-5-9-11(7)8(12)6-13-9/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
YIAKZCDSLMNDJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C2C(=CC=C1)NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















